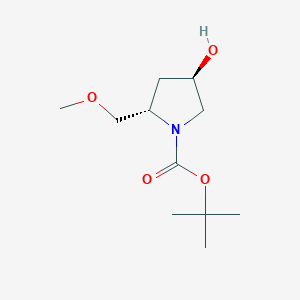

tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

Description

tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position, a hydroxyl group at the 4-position (R-configuration), and a methoxymethyl substituent at the 2-position (S-configuration). This compound is widely used as a key intermediate in pharmaceutical synthesis, particularly for constrained peptides and bioactive molecules targeting enzymes or receptors . Its stereochemistry and functional groups (hydroxy, methoxymethyl, and Boc-protected amine) enable precise modulation of solubility, stability, and biological activity.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(13)5-8(12)7-15-4/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGZZBDJYMUXDT-DTWKUNHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through a cyclization reaction involving an appropriate precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the tert-Butyl Ester Group: The tert-butyl ester group can be introduced via esterification using tert-butyl chloroformate (Boc-Cl) under basic conditions.

Functionalization of the Pyrrolidine Ring: The hydroxy and methoxymethyl groups can be introduced through selective functionalization reactions, such as hydroxylation and methylation, respectively.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of catalysts and optimized reaction conditions.

Chemical Reactions Analysis

tert-Butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Reduction: The carbonyl group, if present, can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₂₁NO₄

- Molecular Weight : 231.29 g/mol

- IUPAC Name : tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

The compound features a pyrrolidine ring with a hydroxyl group and a methoxymethyl substituent, which contributes to its reactivity and potential biological activity.

Medicinal Chemistry Applications

-

As a Chiral Building Block :

- The compound serves as a versatile chiral building block in the synthesis of pharmaceuticals. Its chirality is crucial for the development of enantiomerically pure drugs, particularly in the synthesis of amino acids and peptide mimetics.

-

Antiviral and Antimicrobial Activity :

- Preliminary studies suggest that derivatives of this compound may exhibit antiviral and antimicrobial properties. Research has indicated that modifications to the pyrrolidine structure can enhance biological activity against various pathogens.

-

Neuroprotective Effects :

- Some derivatives have been investigated for their neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The hydroxyl group may play a role in mitigating oxidative stress in neuronal cells.

Organic Synthesis Applications

-

Synthesis of Complex Molecules :

- The compound is utilized in multi-step organic syntheses due to its functional groups that allow for further derivatization. It has been employed in the synthesis of more complex heterocycles and biologically active compounds.

-

Reagent in Asymmetric Synthesis :

- Its chiral nature makes it an ideal reagent for asymmetric synthesis processes, where it can help produce compounds with specific stereochemistry essential for biological activity.

Material Science Applications

-

Polymer Chemistry :

- The compound can be polymerized to create new materials with specific properties. Its structure allows it to be incorporated into various polymer matrices, potentially enhancing mechanical properties or thermal stability.

-

Coatings and Adhesives :

- Due to its chemical stability and reactivity, this compound can be used in formulating coatings and adhesives that require high durability and resistance to environmental factors.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro when modified with specific functional groups. |

| Study B | Synthesis of Peptide Mimics | Successfully synthesized peptide analogs using this compound as a chiral building block, showing improved binding affinity in receptor assays. |

| Study C | Polymer Development | Developed a new class of biodegradable polymers incorporating this compound, showing enhanced mechanical properties compared to traditional polymers. |

Mechanism of Action

The mechanism of action of tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In biochemical contexts, the compound may interact with enzymes or receptors, influencing their activity through binding interactions. The molecular targets and pathways involved can vary, but typically involve the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C11H21NO4 (calculated from , modified for methoxymethyl group).

- Molecular Weight : ~245.3 g/mol.

- CAS Number: Not explicitly provided in evidence, but structurally related analogs (e.g., 61478-26-0 for the hydroxymethyl variant) are documented .

Comparison with Structurally Similar Compounds

tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Key Differences :

- Substituent : Hydroxymethyl (-CH2OH) at the 2-position instead of methoxymethyl (-CH2OCH3).

- Impact : Increased hydrophilicity due to the free hydroxyl group, altering solubility and pharmacokinetic properties.

- Synthesis : Prepared via Boc protection of hydroxyproline derivatives (e.g., Boc-L-hydroxyproline in DMF) .

- Applications : Used in peptide coupling and as a precursor for antiviral agents .

tert-butyl (2R,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate

Key Differences :

tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate

Key Differences :

- Functional Group: Amino (-NH2) replaces the hydroxyl (-OH) at C4.

- Impact : Enhanced nucleophilicity for cross-coupling reactions (e.g., amide bond formation).

- Applications : Precursor for kinase inhibitors and proteolysis-targeting chimeras (PROTACs) .

tert-butyl (2S,4R)-4-hydroxy-2-(2-(4-octylphenyl)acetyl)pyrrolidine-1-carboxylate

Key Differences :

- Substituent : A lipophilic 4-octylphenylacetyl group replaces the methoxymethyl.

- Impact : Enhanced membrane permeability for anticancer applications.

- Synthesis : Prepared via Friedel-Crafts acylation or Grignard reactions .

- Applications : Dual-acting anticancer agents targeting sphingosine-1-phosphate receptors .

tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(methylsulfonyloxy)pyrrolidine-1-carboxylate

Key Differences :

- Functional Group : Methylsulfonyloxy (-OSO2CH3) at C4 instead of hydroxyl.

- Impact : Acts as a leaving group for nucleophilic substitution reactions.

- Synthesis : Derived from sulfonylation of the hydroxyl precursor .

Biological Activity

Chemical Structure and Properties

tert-Butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate, with the CAS number 132945-85-8, is a pyrrolidine derivative characterized by its unique structural features, including a pyrrolidine ring, a tert-butyl ester group, a hydroxy group, and a methoxymethyl substituent. Its molecular formula is CHNO and it has a molecular weight of 231.29 g/mol .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions using amino alcohols or amino acid derivatives.

- Esterification : The tert-butyl ester is introduced via reaction with tert-butyl chloroformate under basic conditions.

- Functionalization : Hydroxyl and methoxymethyl groups are added through selective functionalization reactions such as hydroxylation and methylation.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. This compound may exert its effects through:

- Hydrogen Bonding : Interacting with target molecules via hydrogen bonds.

- Hydrophobic Interactions : Engaging in non-covalent interactions that influence enzyme activity and receptor binding.

Pharmacological Applications

Research indicates potential applications in several areas:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes relevant to neurodegenerative diseases. For instance, it may influence the activity of acetylcholinesterase and β-secretase, both critical in the context of Alzheimer's disease .

- Neuroprotection : Preliminary studies suggest that it may provide protective effects against neurotoxic agents like amyloid-beta (Aβ) peptides in astrocyte models .

Case Studies

Recent studies highlight the compound's neuroprotective properties:

- In vitro experiments demonstrated that when co-administered with Aβ peptides, this compound improved cell viability in astrocytes by reducing oxidative stress markers such as TNF-α .

- In vivo models showed moderate effects on preventing cognitive decline induced by scopolamine, although the bioavailability in the brain was noted as a limiting factor for its efficacy .

Comparative Analysis

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine ring with hydroxy and methoxymethyl groups | Neuroprotective effects; enzyme inhibition |

| tert-butyl (2S,4R)-2-(hydroxymethyl)-4-(methanesulfonyloxy)pyrrolidine-1-carboxylate | Methanesulfonyloxy instead of methoxymethyl | Varies in reactivity and applications |

| tert-butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate | Lacks methoxymethyl group | Different solubility and chemical behavior |

Key Findings from Literature

- Neuroprotective Effects : The compound has shown promise in protecting astrocytes from Aβ-induced toxicity by modulating inflammatory responses.

- Enzyme Interaction : It has demonstrated potential as an inhibitor of key enzymes involved in neurodegeneration, suggesting possible therapeutic applications in Alzheimer's disease management .

- Cell Viability Improvement : Experimental data indicate significant improvements in cell viability when treated with this compound alongside neurotoxic agents .

Q & A

Q. What are the key synthetic steps and stereochemical control strategies for tert-butyl (2S,4R)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate?

The synthesis typically involves multi-step protocols, including:

- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect the pyrrolidine nitrogen, followed by selective deprotection under acidic conditions (e.g., trifluoroacetic acid) .

- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C) to reduce double bonds in intermediates, achieving >99% purity in optimized conditions .

- Stereochemical Control : Chiral starting materials (e.g., (2S,4R)-configured precursors) and reaction conditions (e.g., low-temperature Grignard reactions) preserve stereochemistry. Polar solvents like THF enhance diastereoselectivity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers validate its structure?

- NMR :

- IR : Strong absorption bands at ~3400 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (Boc carbonyl) .

- HRMS : Exact mass matching calculated molecular weight (e.g., C₁₁H₂₁NO₄: 231.147 g/mol) .

Advanced Research Questions

Q. How can researchers resolve low intermediate purity (e.g., 69% vs. 99%) in multi-step syntheses of this compound?

- Contamination Sources : Side reactions (e.g., incomplete Boc deprotection or methoxymethyl group oxidation) may reduce purity.

- Mitigation Strategies :

- Purification : Use of silica gel chromatography (hexane/EtOAc gradients) or recrystallization to remove byproducts .

- Reaction Monitoring : TLC or HPLC tracking ensures completion before proceeding to subsequent steps .

- Optimized Hydrogenation : Adjusting Pd/C catalyst loading (5–10 wt%) and H₂ pressure (1–3 atm) improves yield and purity .

Q. What computational or experimental approaches optimize catalytic hydrogenation for high stereoselectivity in related intermediates?

- Computational Modeling : Density Functional Theory (DFT) predicts transition states to identify steric/electronic factors favoring the (2S,4R) configuration .

- Experimental Tuning :

- Solvent Effects : Polar aprotic solvents (e.g., MeOH) stabilize intermediates and reduce racemization .

- Catalyst Screening : Testing Pd/C, PtO₂, or Raney Ni reveals Pd/C as most selective for this substrate .

- Additives : Chiral auxiliaries (e.g., (-)-sparteine) enhance enantiomeric excess (ee) in asymmetric hydrogenation .

Q. How does the compound’s stereochemistry impact its utility in asymmetric organocatalysis or drug discovery?

- Organocatalysis : The (2S,4R) configuration creates a rigid chiral environment, enabling enantioselective aldol or Michael additions (e.g., in proline-based catalysts) .

- Medicinal Chemistry : Stereochemistry influences binding to biological targets (e.g., hepatitis C virus RNA polymerase inhibition via spatial complementarity) .

Data Contradictions and Resolution

Q. Conflicting reports on methoxymethyl group stability under acidic conditions: How to reconcile discrepancies?

- Evidence : Some protocols report methoxymethyl cleavage during Boc deprotection with TFA , while others retain the group .

- Resolution :

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.